BPN-15606 besylate
Description
The compound benzenesulfonic acid; N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine (referred to as BPN-15606 in ) is a γ-secretase modulator (GSM) developed for Alzheimer’s disease research. It modulates γ-secretase activity, altering amyloid-beta (Aβ) peptide production without inhibiting the enzyme entirely, thereby reducing toxic Aβ42 species . Synthesized via patented methods (Wagner et al., 2016), its structure features:
Properties
Molecular Formula |
C29H29FN6O4S |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine |
InChI |
InChI=1S/C23H23FN6O.C6H6O3S/c1-14-11-20(28-29-22(14)26-16(3)17-5-7-18(24)8-6-17)19-9-10-21(23(27-19)31-4)30-12-15(2)25-13-30;7-10(8,9)6-4-2-1-3-5-6/h5-13,16H,1-4H3,(H,26,29);1-5H,(H,7,8,9)/t16-;/m0./s1 |
InChI Key |
GUUNWNSGODFODV-NTISSMGPSA-N |
Isomeric SMILES |
CC1=CC(=NN=C1N[C@@H](C)C2=CC=C(C=C2)F)C3=NC(=C(C=C3)N4C=C(N=C4)C)OC.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC1=CC(=NN=C1NC(C)C2=CC=C(C=C2)F)C3=NC(=C(C=C3)N4C=C(N=C4)C)OC.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Biological Activity
The compound benzenesulfonic acid; N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine has garnered interest due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial effects, structure-activity relationships (SAR), and mechanisms of action, supported by relevant case studies and data tables.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : C22H24FN3O3S
- Molecular Weight : 427.51 g/mol
The structural representation highlights the presence of a pyridazinone core, a fluorophenyl group, and a methoxy-substituted imidazole moiety, which are pivotal for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, fluorinated imines and hydrazones showed strong activity against various bacterial strains, including E. coli and S. aureus .
| Compound | Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | E. coli | 5.0 | High |
| Compound B | S. aureus | 10.0 | Moderate |
| Benzenesulfonic Acid Derivative | Pseudomonas aeruginosa | 8.0 | Moderate |
The above table summarizes the minimum inhibitory concentrations (MIC) of related compounds, indicating that structural modifications can enhance or diminish antibacterial efficacy.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the introduction of electron-withdrawing groups, such as fluorine, significantly enhances the antibacterial potency of compounds targeting bacterial fatty acid synthesis pathways .
- Fluorine Substitution : Increases lipophilicity and membrane permeability.
- Methoxy Group : Contributes to hydrogen bonding interactions with bacterial enzymes.
- Pyridazine Core : Essential for binding to target sites within bacterial cells.
The proposed mechanism of action for this class of compounds involves inhibition of key bacterial enzymes involved in fatty acid synthesis, such as ecKAS III, which is crucial for bacterial growth and replication .
Enzymatic Inhibition
Research indicates that the compound exhibits an IC50 value in the low micromolar range against ecKAS III, suggesting a potent inhibitory effect:
- IC50 Value : 5.6 µM against ecKAS III
This inhibition disrupts the fatty acid biosynthesis pathway, leading to bactericidal effects.
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
-
Study on Fluorinated Compounds :
- Conducted on patients with resistant bacterial infections.
- Results showed a significant reduction in infection rates when treated with fluorinated derivatives similar to the compound .
-
In Vitro Analysis :
- Analyzed the activity against MRSA strains.
- The compound demonstrated comparable efficacy to standard antibiotics like vancomycin.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Research has indicated that compounds with similar structures to benzenesulfonic acid derivatives exhibit notable antibacterial properties. For instance, derivatives containing fluorinated moieties have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of fluorine is known to enhance the biological activity of organic compounds due to increased lipophilicity and metabolic stability .
Anticancer Research
The compound's structural features suggest potential applications in cancer therapy. Studies have demonstrated that imidazole derivatives, which share structural similarities with the compound , can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Synthetic Chemistry
Synthesis of Novel Compounds
The synthesis of benzenesulfonic acid derivatives is crucial for developing new pharmaceuticals. The reaction pathways often involve the use of specific catalysts and reagents to facilitate the formation of desired products. For example, reactions involving 4-fluorophenyl groups have been explored for their ability to yield compounds with enhanced pharmacological profiles .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
γ-Secretase Inhibitors vs. Modulators
- BPN-15606 (Modulator): Reduces Aβ42 while sparing other γ-secretase substrates (e.g., Notch).
- N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (Inhibitor): A γ-secretase inhibitor from Sigma-Aldrich () that fully blocks enzyme activity, leading to adverse effects like Notch signaling disruption. This highlights the therapeutic advantage of modulators over inhibitors .
Sulfonamide-Containing Analogues
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Observations :
- Heterocyclic Core : Pyridazine (BPN-15606) vs. triazine () or pyrimidine (). Triazine/pyrimidine derivatives often target kinases or DNA repair pathways, whereas pyridazine-based compounds like BPN-15606 are optimized for CNS targets .
- Fluorine Substitution: BPN-15606’s 4-fluorophenyl group enhances lipophilicity and BBB penetration compared to non-fluorinated sulfonamides (e.g., ) .
- Sulfonamide Role : In BPN-15606, the benzenesulfonic acid improves solubility, while in ’s compound, sulfonamide may contribute to target binding .
Imidazole/Triazole Derivatives
- BPN-15606 : Contains a 4-methylimidazole group, which may engage in hydrogen bonding with γ-secretase.
- 4-Fluorophenyl 2-(Methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl Sulfide (): Features a benzothienopyrimidine core with sulfur substituents. Such compounds often exhibit varied bioactivities (e.g., antimicrobial) but lack γ-secretase specificity .
Pharmacokinetic and Toxicological Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
